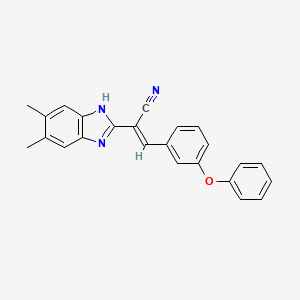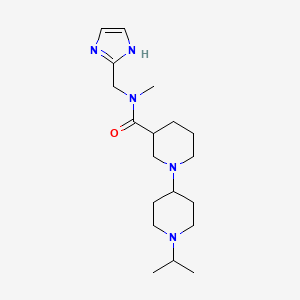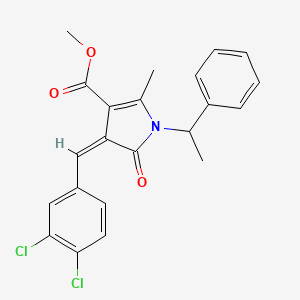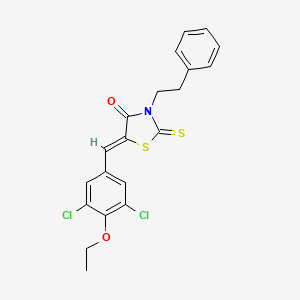![molecular formula C15H20ClN3O2 B5495588 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide](/img/structure/B5495588.png)
2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide, also known as AZD9291, is a small molecule inhibitor used in cancer treatment. It is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets the T790M mutation, which is a common cause of resistance to first-generation EGFR-TKIs.
Mécanisme D'action
2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide selectively inhibits the mutated form of EGFR found in NSCLC with the T790M mutation. The T790M mutation increases the affinity of EGFR for ATP, which makes it resistant to first-generation EGFR-TKIs. 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide binds irreversibly to the ATP-binding site of EGFR, preventing ATP from binding and inhibiting the downstream signaling pathways that promote tumor growth.
Biochemical and Physiological Effects:
2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide has been shown to significantly reduce tumor growth in preclinical and clinical trials. It has also been shown to have a favorable safety profile, with the most common adverse events being diarrhea, rash, and nausea. 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide has a half-life of approximately 25 hours and is primarily metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide has several advantages for lab experiments, including its selectivity for the T790M mutation and its irreversible binding to EGFR. However, its irreversible binding can also be a limitation, as it may lead to off-target effects and toxicity. Additionally, the T790M mutation is not present in all NSCLC cases, which limits the applicability of 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide to a specific subset of patients.
Orientations Futures
For 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide include combination therapy with other anticancer agents, such as immune checkpoint inhibitors, to enhance its efficacy. Additionally, the development of biomarkers to predict response to 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide and the identification of resistance mechanisms to 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide will be important areas of research. Finally, the potential use of 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide in other EGFR-mutated cancers, such as breast and colorectal cancer, warrants further investigation.
Méthodes De Synthèse
2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide is synthesized by reacting 2-chloro-3-nitropyridine with 2-azepanone in the presence of a base to form 2-chloro-3-(2-azepanone)-nitropyridine. The nitro group is then reduced to an amine using a palladium catalyst and hydrogen gas. The resulting amine is then reacted with N-methyl-2-oxoacetamide to form 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide.
Applications De Recherche Scientifique
2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide has been extensively studied in preclinical and clinical trials for the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation. In a phase I trial, 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide showed promising results, with an overall response rate of 51% and a median progression-free survival of 9.6 months. In a subsequent phase II trial, 2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide demonstrated an overall response rate of 61% and a median progression-free survival of 12.4 months.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-18(11-12-7-6-8-17-13(12)16)14(20)15(21)19-9-4-2-3-5-10-19/h6-8H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWRCHKKBBNRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide](/img/structure/B5495517.png)
![2-{2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5495518.png)

![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5495530.png)


![N-ethyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5495554.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)

![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![5-{[1-(5-ethoxy-2-furoyl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5495592.png)
![2-amino-4-(3-bromophenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5495596.png)
